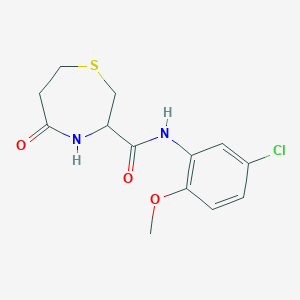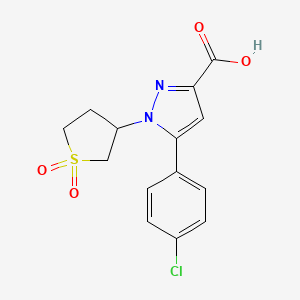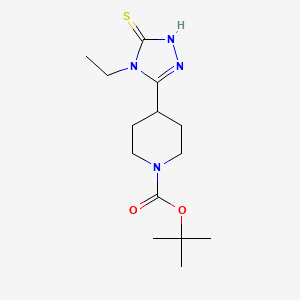
N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a chemical compound that belongs to the thiazepane family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals.
Scientific Research Applications
Overview
Scientific research on N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide primarily focuses on its pharmacological properties, potential therapeutic uses, and metabolic pathways. This chemical compound is part of ongoing studies to understand its role and efficacy in various medical and scientific contexts.
Metabolic Characterization
One key area of research involves understanding the metabolic disposition and pathways of related compounds. For instance, the study of SB-649868, a novel orexin 1 and 2 receptor antagonist, sheds light on the metabolic processes involving similar chemical structures. The comprehensive analysis of SB-649868's metabolism in humans highlights the significance of studying these compounds to improve drug design and therapeutic efficacy (Renzulli et al., 2011).
Pharmacodynamic Insights
Research on compounds structurally related to N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide offers insights into their pharmacodynamic properties. Studies on various receptor interactions, such as those involving 5-HT1A receptors with PET and [11C]WAY-100635, provide valuable information on receptor binding and the potential implications for psychiatric and neurological disorders (Pike et al., 1995).
Potential Therapeutic Uses
Exploring the therapeutic applications of related compounds helps in understanding the possible uses of N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide. The investigation into the efficacy and safety of CI-921 in treating non-small cell lung cancer exemplifies how these compounds can be leveraged for medicinal purposes, providing a framework for evaluating the therapeutic potential of N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide (Harvey et al., 1991).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c1-19-11-3-2-8(14)6-9(11)16-13(18)10-7-20-5-4-12(17)15-10/h2-3,6,10H,4-5,7H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJVWEDMWLPCQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CSCCC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2370646.png)
![4-(azepane-1-sulfonyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2370649.png)

![N-{5-[(4-chlorophenyl)sulfonyl]-4-[(3-methoxyphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2370654.png)
![3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide](/img/structure/B2370655.png)
![9-isopentyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2370657.png)
![3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)




![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2370665.png)
![4-(methylsulfonyl)-N-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2-nitroaniline](/img/structure/B2370666.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2370668.png)